Butyl dibutylphosphinite
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Overview
Description
Butyl dibutylphosphinite is an organophosphorus compound with the molecular formula C12H27O2P. It is characterized by the presence of a phosphorus atom bonded to two butyl groups and one butoxy group. This compound is part of the broader class of phosphinites, which are known for their applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl dibutylphosphinite can be synthesized through the reaction of butyl alcohol with dibutylphosphine oxide. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinite bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl dibutylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Dibutylphosphine oxide.
Reduction: Dibutylphosphine.
Substitution: Various alkyl or aryl phosphinites.
Scientific Research Applications
Butyl dibutylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize transition metal complexes makes it valuable in various catalytic processes.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl dibutylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, where the phosphinite ligand can donate electron density, stabilizing the metal in different oxidation states.
Comparison with Similar Compounds
Similar Compounds
Dibutyl butylphosphonate: Similar in structure but contains a phosphonate group instead of a phosphinite group.
Tributyl phosphate: Contains three butyl groups bonded to a phosphate center.
Dibutyl phosphite: Contains two butyl groups bonded to a phosphite center.
Uniqueness
Butyl dibutylphosphinite is unique due to its specific bonding arrangement, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and industrial applications.
Properties
CAS No. |
6418-53-7 |
---|---|
Molecular Formula |
C12H27OP |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
butoxy(dibutyl)phosphane |
InChI |
InChI=1S/C12H27OP/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
CLQQEPFSZYSPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(CCCC)CCCC |
Origin of Product |
United States |
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